3-(2-Chloropyridin-4-YL)oxetan-3-amine
Description
3-(2-Chloropyridin-4-YL)oxetan-3-amine is a bicyclic organic compound featuring an oxetane ring fused to a 2-chloropyridin-4-yl moiety via a tertiary amine group. Its structure combines the steric and electronic effects of the oxetane ring (a strained four-membered oxygen heterocycle) with the aromatic and polar characteristics of the chloropyridine group. This hybrid structure enhances its utility in medicinal chemistry, agrochemicals, and materials science, particularly as a scaffold for bioactive molecule design .
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)oxetan-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-6(1-2-11-7)8(10)4-12-5-8/h1-3H,4-5,10H2 |
InChI Key |
LHSDPNYNVOLOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=NC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-YL)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with an oxetane derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced analytical techniques to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-YL)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropyridine ring under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-(2-Chloropyridin-4-YL)oxetan-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-YL)oxetan-3-amine involves its interaction with specific molecular targets. The chloropyridine ring can bind to various enzymes and receptors, modulating their activity. The oxetane ring’s strained structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Modified Analogs
a) 3-(2-Methoxypyridin-4-YL)oxetan-3-amine
- Structure : Methoxy group replaces chlorine at the pyridine’s 2-position.
- Molecular Formula : C₉H₁₂N₂O₂.
- Molecular Weight : 180.20 g/mol .
- Key Differences :
- The methoxy group reduces electrophilicity at the pyridine ring, diminishing reactivity in substitution reactions compared to the chloro analog.
- Increased solubility in polar solvents due to the methoxy group’s hydrogen-bonding capacity.
b) 1-(2-Chloropyridin-4-yl)-3-phenylurea (4PU-30)
- Structure : Urea linker replaces the oxetane-amine group.
- Application : Acts as a cytokinin mimic in plant biology, promoting cell division .
- Key Differences :
- The urea moiety introduces hydrogen-bonding sites, enhancing interactions with biological targets (e.g., plant hormone receptors).
- Reduced steric strain compared to the oxetane-containing analog.
Oxetane-Modified Analogs
a) 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
- Structure : Fluorophenyl group replaces the chloropyridinyl moiety.
- Molecular Formula: C₉H₁₀FNO·HCl.
- Molecular Weight : 203.64 g/mol .
- Key Differences :
- Fluorine’s electronegativity enhances metabolic stability compared to chlorine.
- The phenyl group lacks the pyridine’s nitrogen, reducing polarity and altering binding affinities in biological systems.
b) 3-(2-Chloropyridin-4-yl)-3-(4-ethylphenyl)acrylic acid (10b)
- Structure : Acrylic acid and ethylphenyl substituents replace the oxetane-amine group.
- Molecular Formula: C₁₆H₁₄ClNO₂.
- Melting Point : 152–153°C .
- Key Differences :
- The acrylic acid group introduces acidity (pKa ~4–5), enabling salt formation and solubility modulation.
- Extended conjugation enhances UV absorption, making it suitable for spectroscopic analysis.
Bioactive Derivatives in Pest Control
Several 2-chloropyridin-4-yl derivatives are used in agrochemicals. For example:
- Dicloromezotiaz: A diamide insecticide targeting ryanodine receptors .
- Fluxametamide: A novel isoxazoline acaricide .
- Comparison :
- Unlike 3-(2-Chloropyridin-4-YL)oxetan-3-amine, these compounds feature complex side chains (e.g., isoxazolines) for target-specific activity.
- The oxetane-amine scaffold offers modularity for derivatization but may lack the steric bulk required for receptor binding in some cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
